N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide
Description
N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-16-5-6-17(8-12(16)9-18)13(19)15-11-4-2-3-10(14)7-11/h2-4,7,12,18H,5-6,8-9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMZMWSDGORIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CO)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 3-chlorophenyl isocyanate with 3-(hydroxymethyl)-4-methylpiperazine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(carboxymethyl)-4-methylpiperazine-1-carboxamide.
Reduction: 3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)piperazine: A simpler derivative with similar biological activity.
3-(hydroxymethyl)-4-methylpiperazine: Lacks the chlorophenyl group but shares the piperazine core structure.
N-(4-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide: A positional isomer with the chlorine atom at a different position on the phenyl ring.
Uniqueness
N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide is unique due to the presence of both the chlorophenyl and hydroxymethyl groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
